5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a furan ring fused to a pyrido[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidinone core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidinone core can produce dihydropyrimidinones.
Scientific Research Applications
5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: This compound also features a furan ring and a pyrimidine core, but with different substituents.
5-(furan-2-yl)-7-methyl-[1,2,4]triazolo[4,3-f]pyrimidine-8-carbonitrile: Another similar compound with a triazole ring fused to the pyrimidine core.
Uniqueness
5-(furan-2-yl)-2-hydroxy-1-methylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9N3O3 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N3O3/c1-15-10-9(11(16)14-12(15)17)7(4-5-13-10)8-3-2-6-18-8/h2-6H,1H3,(H,14,16,17) |
InChI Key |
VYTIYWYXDMUOTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CO3 |
Origin of Product |
United States |
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